molecular formula C14H21NO B1394668 3-(3-Phenoxypropyl)piperidine CAS No. 1219977-32-8

3-(3-Phenoxypropyl)piperidine

Cat. No.: B1394668
CAS No.: 1219977-32-8
M. Wt: 219.32 g/mol
InChI Key: CQDUAPWOKYJVMS-UHFFFAOYSA-N
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Description

3-(3-Phenoxypropyl)piperidine is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a piperidine ring, a common structural motif in pharmaceuticals, linked to a phenoxy group via a three-carbon propyl chain. This structure is similar to other researched phenoxypropyl piperidine derivatives, which have been explored as potential ligands for various biological targets . Specifically, structurally related compounds within this chemical class have been investigated as potent and selective agonists for the NOP receptor (nociceptin/orphanin FQ peptide receptor), which is a member of the opioid receptor family . Research into NOP receptor agonists is focused on the management of pain, with the aim of developing effective analgesics that may avoid the detrimental side effects associated with classical MOP agonists like morphine . The phenoxypropyl piperidine moiety is a key scaffold in this area of study. As such, this compound serves as a valuable building block for the synthesis and development of novel bioactive molecules for research purposes . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-phenoxypropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-8-14(9-3-1)16-11-5-7-13-6-4-10-15-12-13/h1-3,8-9,13,15H,4-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDUAPWOKYJVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308170
Record name 3-(3-Phenoxypropyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219977-32-8
Record name 3-(3-Phenoxypropyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219977-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Phenoxypropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 Phenoxypropyl Piperidine and Analogues

Established Strategies for Piperidine (B6355638) Ring Construction

The piperidine ring is a prevalent structural motif in a vast number of natural products and synthetic compounds with significant biological activity. Consequently, a multitude of methods for its construction have been reported, offering access to a wide array of substitution patterns and stereochemical outcomes.

Classical Cyclization Reactions in Piperidine Synthesis

Classical cyclization reactions represent some of the earliest and most fundamental approaches to piperidine synthesis. These methods typically involve the formation of one or two carbon-nitrogen bonds to close the six-membered ring. One common strategy is the intramolecular nucleophilic substitution of a linear precursor containing an amine and a suitable leaving group at the appropriate positions. For instance, the cyclization of 5-amino-1-haloalkanes or related derivatives can furnish the piperidine ring.

Another classical approach is the Dieckmann condensation of δ-amino esters, which, after hydrolysis and decarboxylation, yields a piperidone that can be subsequently reduced to the corresponding piperidine. Intramolecular reductive amination of δ-ketoamines or δ-aminoaldehydes also provides a direct route to the piperidine core. These classical methods, while foundational, can sometimes be limited by the availability of starting materials and the harsh reaction conditions required.

Reductive Amination and Mannich Reactions in Piperidine Formation

Reductive amination is a powerful and widely used method for the synthesis of piperidines. This reaction involves the condensation of a dicarbonyl compound, such as a 1,5-dicarbonyl derivative, with an amine to form an enamine or iminium ion intermediate, which then undergoes intramolecular cyclization and reduction in a single pot. This approach is highly versatile, allowing for the introduction of various substituents on both the nitrogen atom and the carbon framework of the piperidine ring. The use of different reducing agents, such as sodium borohydride or sodium cyanoborohydride, can influence the stereochemical outcome of the reaction.

The Mannich reaction provides another efficient route to substituted piperidones, which are valuable precursors to piperidines. This multicomponent reaction involves the condensation of an enolizable carbonyl compound, an aldehyde (often formaldehyde), and a primary or secondary amine. The resulting Mannich base can undergo further transformations, including intramolecular cyclization, to afford the piperidone ring system. The versatility of the Mannich reaction allows for the assembly of complex piperidine structures from simple starting materials.

Ring-Closing Metathesis and Diels-Alder Cycloadditions

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a variety of cyclic compounds, including piperidines. This reaction utilizes ruthenium or molybdenum catalysts to facilitate the intramolecular cyclization of a diene precursor containing a nitrogen atom in the tether. The high functional group tolerance and predictable stereochemical outcomes of RCM make it an attractive method for the synthesis of complex and highly substituted piperidines.

The aza-Diels-Alder reaction, a variation of the Diels-Alder cycloaddition, is another important strategy for the construction of the piperidine ring. In this reaction, an imine acts as the dienophile, reacting with a diene to form a tetrahydropyridine derivative, which can then be reduced to the corresponding piperidine. The use of chiral catalysts or auxiliaries can enable enantioselective versions of this reaction, providing access to optically active piperidine derivatives.

Advanced Synthetic Approaches to the 3-(3-Phenoxypropyl)piperidine Core

The synthesis of the specific target molecule, this compound, and its analogues often requires more advanced synthetic strategies that allow for the precise introduction of the C3-substituent. These methods can involve the functionalization of a pre-existing piperidine ring or the construction of the ring with the desired side chain already incorporated.

Direct Alkylation and Substitution Reactions on Piperidine

While direct alkylation of the piperidine nitrogen is a common transformation, regioselective alkylation at the C3 position is more challenging. One potential approach involves the generation of a nucleophilic center at the 3-position of a suitably protected piperidine derivative. For instance, deprotonation of an N-protected 3-halopiperidine with a strong base could generate an organometallic intermediate that can then be reacted with an electrophile such as 3-phenoxypropyl bromide. However, controlling the regioselectivity and avoiding side reactions can be difficult.

A more common and reliable strategy involves the synthesis of a piperidine precursor that already contains a functional group at the 3-position, which can then be elaborated to the desired phenoxypropyl side chain. For example, 3-piperidineacetonitrile can be alkylated at the α-carbon, followed by reduction of the nitrile to an amine and subsequent conversion to the phenoxypropyl group.

A highly plausible and frequently employed route for the synthesis of 3-substituted piperidines is the catalytic hydrogenation of the corresponding 3-substituted pyridine. In the case of this compound, this would involve the synthesis of 3-(3-phenoxypropyl)pyridine as a key intermediate. This pyridine derivative can be prepared through various cross-coupling reactions or by the reaction of a 3-pyridyl organometallic reagent with 3-phenoxypropyl halide. The subsequent reduction of the pyridine ring to a piperidine can be achieved using various catalysts such as platinum oxide (PtO2), rhodium on carbon (Rh/C), or nickel-based catalysts under hydrogen pressure asianpubs.org. The conditions for this hydrogenation can often be controlled to achieve high yields and, in some cases, stereoselectivity.

Reaction Step Reagents and Conditions Product Typical Yield
Synthesis of 3-(3-phenoxypropyl)pyridine3-Picolyl chloride, Sodium phenoxide, Phase-transfer catalyst3-(3-Phenoxypropyl)pyridineGood to Excellent
Catalytic Hydrogenation3-(3-Phenoxypropyl)pyridine, H2, PtO2, Acetic acidThis compoundHigh

Palladium-Catalyzed Cross-Coupling Methodologies for Substituted Piperidines

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic and heterocyclic compounds, including piperidines. These methods offer a powerful means to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling, for instance, can be used to couple a 3-borylpiperidine derivative with an aryl or vinyl halide. While not directly applicable to the synthesis of the alkyl side chain in this compound, it is a valuable tool for creating analogues with aryl substituents.

The Heck reaction, which couples an alkene with an aryl or vinyl halide, could potentially be employed in an intramolecular fashion to construct the piperidine ring. More relevant to the synthesis of this compound and its analogues is the use of palladium-catalyzed reactions to synthesize the 3-substituted pyridine precursor. For example, a Sonogashira coupling of 3-ethynylpyridine with a suitable phenoxy-containing partner, followed by reduction of the alkyne, could provide the desired side chain.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of N-aryl piperidines and other nitrogen-containing heterocycles. While this reaction primarily targets the nitrogen atom, it can be a key step in the synthesis of more complex analogues of this compound where the piperidine nitrogen is functionalized with an aryl group.

Cross-Coupling Reaction Reactants Catalyst/Ligand Bond Formed Relevance to this compound Synthesis
Suzuki-MiyauraOrganoboron compound + Organic halidePd catalyst (e.g., Pd(PPh3)4)C-CSynthesis of aryl-substituted piperidine analogues.
HeckAlkene + Organic halidePd catalyst (e.g., Pd(OAc)2)C-CIntramolecular cyclization to form the piperidine ring.
SonogashiraTerminal alkyne + Organic halidePd catalyst and Cu(I) co-catalystC-C (alkyne)Synthesis of precursors with alkynyl side chains for further elaboration.
Buchwald-HartwigAmine + Organic halidePd catalyst with phosphine ligandsC-NN-arylation of the piperidine ring in analogues.

Biocatalytic and Electrocatalytic Approaches in Piperidine Synthesis

Recent advancements in synthetic chemistry have emphasized the development of sustainable and efficient methodologies. Biocatalytic and electrocatalytic approaches represent the forefront of this movement, offering green alternatives to traditional high-pressure and high-temperature processes for piperidine synthesis.

Biocatalytic Synthesis: Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. nih.gov For the synthesis of chiral substituted piperidines, a chemo-enzymatic approach combining chemical synthesis with biocatalysis has proven effective. nih.gov A key strategy involves a one-pot cascade reaction using an amine oxidase (AmOx) and an ene imine reductase (EneIRED). nih.gov In this cascade, readily accessible N-substituted tetrahydropyridines (THPs) are first oxidized by the amine oxidase to form dihydropyridiniums (DHPs). nih.gov This intermediate is then stereoselectively reduced by an ene imine reductase to yield stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Preclamol and Niraparib. nih.gov By screening different ene imine reductases, it is possible to generate either the (R) or (S) enantiomer of the desired piperidine product. nih.gov One notable biocatalyst is Candida antarctica lipase B (CALB), which, when immobilized on magnetic halloysite nanotubes, can catalyze the multicomponent reaction of benzaldehydes, anilines, and acetoacetate esters to produce clinically valuable piperidines in high yields. rsc.org

Electrocatalytic Synthesis: Electrocatalysis offers a pathway to conduct reactions like hydrogenation at ambient temperature and pressure, significantly reducing the energy consumption associated with traditional thermochemical methods. nih.govacs.org The electrocatalytic hydrogenation of pyridines to produce the core piperidine scaffold is a prime example. nih.gov This process can be carried out in an anion-exchange membrane (AEM) electrolyzer using a carbon-supported rhodium (Rh/C) catalyst. nih.govacs.org Water serves as the source of protons, and the reaction proceeds without requiring acidic additives, which mitigates issues like waste production and reactor corrosion. nih.govresearchgate.net This method achieves quantitative conversion of pyridine into piperidine with high yields (e.g., 98%) and excellent current efficiency. nih.govacs.org The versatility of this electrocatalytic system allows for the hydrogenation of various nitrogen-containing aromatic compounds, presenting a scalable and sustainable method for producing valuable cyclic amines. nih.govacs.org

ApproachKey FeaturesCatalysts/EnzymesConditionsAdvantages
BiocatalyticChemo-enzymatic dearomatization of activated pyridines. nih.govAmine Oxidase (AmOx), Ene Imine Reductase (EneIRED), Candida antarctica lipase B (CALB). nih.govrsc.orgBenign, ambient conditions. nih.govHigh enantio- and regio-selectivity; sustainable. nih.gov
ElectrocatalyticHydrogenation of pyridines and other N-heterocycles. nih.govCarbon-supported Rhodium (Rh/C). nih.govAmbient temperature and pressure. nih.govacs.orgHigh energy efficiency; avoids harsh reagents; scalable. nih.govresearchgate.net

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically enriched 3-substituted piperidines is of paramount importance due to their prevalence in pharmaceuticals. nih.govacs.org Traditional synthetic routes often suffer from long reaction sequences or rely on chiral resolution techniques to separate enantiomers. nih.govacs.org Modern asymmetric synthesis seeks to overcome these limitations by directly creating the desired stereoisomer with high selectivity.

A powerful and versatile strategy involves a three-step process starting from pyridine: 1) partial reduction of pyridine to a dihydropyridine intermediate, 2) a rhodium-catalyzed asymmetric carbometalation, and 3) a final reduction to the saturated piperidine ring. nih.govacs.orgsnnu.edu.cn This approach provides access to a wide array of enantioenriched 3-substituted piperidines. acs.org

Chiral Reduction Techniques for Precursors

The stereoselective reduction of prochiral precursors is a cornerstone of asymmetric synthesis. In the context of piperidine synthesis, this often involves the reduction of cyclic imines, enamines, or ketones.

One effective method involves the asymmetric reduction of α-azido aryl ketones to the corresponding chiral azido alcohols, which serve as key intermediates for building the piperidine ring. researchgate.net This reduction can be catalyzed by agents like β-cyclodextrin or oxazaborolidines. researchgate.net

Another strategy focuses on the stereoselective reduction of 2,3-dihydropyridinone intermediates, which can be generated from multi-component reactions. rsc.org The facial selectivity of the reduction can be controlled by the choice of catalyst and reaction conditions. For example, hydrogenation of a 2,3-dihydropyridinone using a palladium catalyst under neutral or basic conditions stereospecifically yields the corresponding 4-hydroxy piperidine. rsc.org In contrast, performing the reduction under acidic conditions leads to a deoxygenated piperidine product, demonstrating the versatility of this intermediate in accessing different substitution patterns. rsc.org

Precursor TypeReduction Method/CatalystProduct TypeReference
α-Azido Aryl Ketonesβ-Cyclodextrin or Oxazaborolidine-catalyzed reductionChiral Azido Alcohols researchgate.net
2,3-DihydropyridinonesPalladium-catalyzed hydrogenation (neutral/basic)4-Hydroxy Piperidines rsc.org
2,3-DihydropyridinonesPalladium-catalyzed hydrogenation (acidic)Deoxygenated Piperidines rsc.org

Stereoselective Cyclization Strategies

Controlling stereochemistry during the formation of the piperidine ring is a highly effective strategy for asymmetric synthesis. Several stereoselective cyclization methods have been developed.

The asymmetric "Clip-Cycle" approach is a two-step method for producing 3-spiropiperidines. whiterose.ac.uk The "Clip" stage involves an E-selective cross-metathesis of an N-protected 1-amino-hex-5-ene with a thioacrylate. whiterose.ac.uk This is followed by the "Cycle" step, an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst, which forms the piperidine ring with high enantioselectivity. whiterose.ac.ukwhiterose.ac.uk

A three-component vinylogous Mannich reaction provides a biosynthesis-inspired route to multi-substituted chiral piperidines. rsc.org This reaction uses a chiral α-methyl benzylamine to form a chiral aldimine in situ, which then reacts with an aldehyde and a 1,3-bis-silylated enol ether. The resulting adduct cyclizes to form a chiral 2,3-dihydropyridinone, a versatile intermediate that serves as a building block for various piperidine alkaloids. rsc.org

The ring expansion of prolinols offers another pathway to C3-substituted piperidines. This method proceeds through an aziridinium intermediate, and the subsequent nucleophilic attack dictates the substituent at the C3 position, yielding the product with good enantiomeric excess. nih.gov

Control of Enantiomeric Excess in this compound Synthesis

Achieving a high enantiomeric excess (e.e.) is the primary goal of asymmetric synthesis. The success of the aforementioned strategies is measured by their ability to produce one enantiomer in significant excess over the other.

The rhodium-catalyzed asymmetric reductive Heck reaction stands out for its excellent control of enantioselectivity. nih.govsnnu.edu.cn When reacting various aryl and heteroaryl boronic acids with a phenyl pyridine-1(2H)-carboxylate precursor, this method consistently yields 3-substituted tetrahydropyridines in high yields and with high enantiomeric excess, often exceeding 95% e.e. nih.govorganic-chemistry.org

Similarly, the "Clip-Cycle" strategy, which employs a chiral phosphoric acid catalyst for the key aza-Michael cyclization step, has been shown to produce 3-spiropiperidines with enantiomeric ratios as high as 97:3. whiterose.ac.uk The choice of catalyst, solvent, and temperature are critical factors that can be optimized to maximize the enantiomeric ratio of the final product. whiterose.ac.uk

Asymmetric MethodCatalyst/ReagentAchieved Enantiomeric Excess (e.e.) / RatioReference
Rh-catalyzed Asymmetric Reductive Heck Reaction[Rh(cod)OH]₂ / (S)-SegphosUp to 96% e.e. snnu.edu.cnorganic-chemistry.org
Asymmetric "Clip-Cycle" Aza-Michael CyclizationChiral Phosphoric AcidUp to 97:3 e.r. whiterose.ac.uk
Ring Expansion of ProlinolsLewis AcidGood e.e. nih.gov

Modular Synthesis and Diversification Strategies for this compound Analogues

Modular synthesis allows for the rapid assembly of a library of related compounds by combining different building blocks, which is invaluable for drug discovery and structure-activity relationship studies. news-medical.net

A novel two-stage modular process combines biocatalysis and radical cross-coupling to diversify the piperidine scaffold. news-medical.net

Biocatalytic C-H Oxidation: In the first step, an enzyme is used to selectively install a hydroxyl (-OH) group at a specific position on the piperidine ring. news-medical.netchemistryviews.org

Radical Cross-Coupling: The newly introduced hydroxyl group acts as a synthetic handle for the second step, which involves radical cross-coupling reactions, such as nickel-electrocatalytic decarboxylative cross-coupling. news-medical.netchemistryviews.org This allows for the efficient formation of new carbon-carbon bonds, connecting a wide variety of molecular fragments to the piperidine core without the need for protecting groups or expensive precious metal catalysts like palladium. news-medical.net This streamlined approach has been shown to reduce synthetic routes from 7-17 steps down to just 2-5 steps. news-medical.net

The previously mentioned three-step strategy involving Rh-catalyzed asymmetric carbometalation is also inherently modular. nih.govacs.org By simply changing the boronic acid coupling partner in the key step, a diverse library of 3-aryl, 3-heteroaryl, or 3-vinyl piperidines can be generated from a common dihydropyridine intermediate, all with high enantiopurity. nih.govsnnu.edu.cn This method demonstrates broad functional group tolerance, further enhancing its utility for creating diverse analogues. acs.orgsnnu.edu.cn

Structure Activity Relationship Sar Studies of 3 3 Phenoxypropyl Piperidine Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of 3-(3-phenoxypropyl)piperidine derivatives is contingent on the interplay of its three main structural components: the piperidine (B6355638) ring, the 3-phenoxypropyl moiety, and the substituents on both the piperidine and phenoxy rings. The piperidine ring, a saturated heterocycle, often serves as a crucial pharmacophore that can be modified to influence a compound's physicochemical properties and biological activity. The 3-phenoxypropyl group acts as a linker, and its length and flexibility are critical for optimal interaction with target receptors. The terminal phenoxy group is recognized as a privileged scaffold in medicinal chemistry, often responsible for hydrophobic interactions within the binding site of a receptor.

SAR Focused on the 3-Phenoxypropyl Moiety

The length and composition of the alkyl linker connecting the piperidine and phenoxy moieties have a significant impact on the biological activity of these derivatives. Studies have shown that variations in the length of this chain can dramatically alter receptor affinity. For instance, in a series of phenoxyalkylpiperidines targeting the sigma-1 (σ1) receptor, elongation of the linker from an oxyethylene to an oxypropylene chain resulted in a more than 10-fold increase in σ1 receptor affinity in 2,6-dimethyl substituted derivatives uniba.it. This suggests that the three-carbon propyl chain provides an optimal distance and conformation for interaction with the receptor binding pocket.

Influence of Piperidine Ring Substitutions on Target Engagement

Modifications to the piperidine ring, including the introduction of various substituents, have been shown to significantly affect the target engagement and affinity of this compound derivatives. The position and nature of these substituents can alter the molecule's conformation, basicity, and lipophilicity, thereby influencing its interaction with biological targets.

In studies of phenoxyalkylpiperidines as sigma-1 (σ1) receptor ligands, the degree of methylation on the piperidine ring was systematically varied. It was observed that an increase in the degree of methylation in the piperidine ring progressively decreased the affinity for the σ1 receptor nih.govresearchgate.net. However, a 4-methyl substituent on the piperidine ring was found to confer optimal interaction with the σ1 subtype uniba.it.

CompoundPiperidine Substitutionσ1 Receptor Affinity (Ki, nM)
1a4-methyl0.34-1.18
1b4-methyl0.89-1.49
4a2,6-dimethyl4.43
4b2,6-dimethyl23.5
5a2,6-dimethyl (oxyethylene linker)59.4
5b2,6-dimethyl (oxyethylene linker)379

Impact of Phenoxy Moiety Modifications on Receptor Affinity

The phenoxy moiety of this compound derivatives presents a key area for structural modification to modulate receptor affinity and selectivity. The electronic and steric properties of substituents on the phenyl ring can significantly influence binding interactions.

Research on phenoxyalkylpiperidines has explored the impact of various substituents on the phenoxy ring. For instance, the presence of either a p-chloro or a p-methoxy group on the phenoxy moiety can impact σ1 binding uniba.it. In one study, each p-chloro derivative slightly exceeded its p-methoxy counterpart in σ1 receptor affinity, indicating a beneficial effect of the more hydrophobic chlorine atom uniba.it.

Further studies on a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold for the dopamine 4 receptor (D4R) revealed that modifications to the phenoxy group led to significant changes in binding affinity. While a 4-fluorophenyl group had similar potency to the parent compound, a 3,4-difluorophenyl substitution was the most potent in its series with a Ki of 5.5 nM chemrxiv.org. Conversely, replacement of the phenoxy group with various heterocyclic ethers resulted in a significant loss of binding chemrxiv.org.

CompoundPhenoxy SubstitutionReceptorAffinity (Ki, nM)
8a4-fluorophenylD4RSimilar to parent
8b3,4-difluorophenylD4R5.5
8d4-chlorophenylD4R53
8ephenylD4R27
9v4-cyanophenoxyD4RPotent
9x3-cyanophenoxyD4R59.6

SAR in the Context of Multi-Target Ligand Design

The development of multi-target ligands, which are single molecules designed to interact with multiple biological targets, is a promising strategy for the treatment of complex diseases. The this compound scaffold has been utilized in the design of such multi-target directed ligands (MTDLs). The SAR principles guiding the optimization of affinity for individual targets can be strategically combined to create compounds with a desired polypharmacological profile.

For example, piperidine derivatives have been explored in the design of multi-target antidepressants. By strategically modifying the core structure, researchers have developed compounds that can interact with multiple targets involved in the pathophysiology of depression, such as serotonin transporters and receptors. SAR studies in this context have revealed that the replacement of a piperazine ring with a piperidine ring can be effective in enhancing the inhibition of serotonin reuptake nih.gov. The design of MTDLs often involves merging molecular scaffolds known to have affinity for different targets, and the this compound framework provides a versatile platform for such molecular hybridization.

Molecular Modeling and Computational Chemistry in 3 3 Phenoxypropyl Piperidine Research

Ligand-Based and Structure-Based Drug Design Approaches

The development of novel therapeutic agents based on the 3-(3-phenoxypropyl)piperidine scaffold utilizes both ligand-based and structure-based drug design strategies. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov For derivatives of this compound, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling have been instrumental. nih.govnih.govresearchgate.net By analyzing a series of known active compounds, researchers can build models that define the essential chemical features required for biological activity. For instance, a pharmacophore model for histamine H3 receptor antagonists identified key features like hydrophobic groups, a positive ionizable basic feature, and a hydrogen bond acceptor, which can guide the design of new piperidine-based compounds. researchgate.net

Structure-Based Drug Design (SBDD) , conversely, relies on the known 3D structure of the target protein, which can be determined through techniques like X-ray crystallography or NMR spectroscopy, or approximated using homology modeling. nih.govuu.nl This approach allows for the rational design of ligands that can fit precisely into the target's binding site. acs.org In research involving this compound analogues as Nociceptin (NOP) receptor agonists, SBDD has been crucial. nih.govacs.org Since the NOP receptor is a G-protein coupled receptor (GPCR), for which crystal structures can be challenging to obtain, homology models have been constructed to facilitate structure-based virtual screening and molecular docking studies. nih.govuu.nl Most NOP receptor ligands are built around a common piperidine (B6355638) core, whose basic nitrogen is understood to interact with a conserved aspartic acid residue (Asp130) in the receptor's binding pocket. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govacs.org This method is extensively used to understand the binding modes of this compound derivatives and to screen virtual libraries for potential new active compounds.

Docking studies have been pivotal in elucidating the interactions between 1-(3-phenoxypropyl)piperidine analogues and their biological targets, such as the histamine H3 (H3R) and NOP receptors. nih.govnih.gov For example, docking simulations of H3R ligands revealed that the protonated nitrogen of the piperidine ring forms a key ionic interaction with the Asp112 residue, while the phenoxypropyl group engages in hydrophobic interactions with residues like Leu³.⁴⁰. nih.gov Similarly, docking of agonist ligands into an "active-state" homology model of the NOP receptor has helped to understand the conformational changes required for receptor activation. nih.govacs.org These simulations provide detailed insights into the specific amino acid residues involved in binding, hydrogen bond formation, and π-π stacking interactions, which are critical for affinity and selectivity. nih.gov

Target Receptor Key Interacting Residues Type of Interaction Computational Tool Reference
Histamine H3 Receptor (H3R)Asp112, Tyr115, Glu206, Tyr396Ionic, Hydrogen BondingDocking/Molecular Simulation nih.gov
NOP ReceptorAsp130Ionic InteractionHomology Modeling/Docking nih.gov
SARS-CoV-2 MproGLY143, CYS145, SER144, HIS41Hydrogen Bonding, HydrophobicMolecular Docking nih.gov

Molecular Dynamics Simulations to Explore Conformational Space

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational flexibility of both the ligand and the protein over time. nih.gov MD simulations are used to assess the stability of the docked pose, refine the binding mode, and calculate binding free energies. nih.govfrontiersin.org

In the study of this compound derivatives, MD simulations have been applied to ligand-receptor complexes to confirm the stability of interactions predicted by docking. nih.govnih.gov For instance, a 100 ns MD simulation was used to validate the binding stability of piperidine-based inhibitors with the SARS-CoV-2 main protease. nih.gov Similarly, MD simulations of ligands in the H3R binding pocket were conducted to analyze the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation, providing a more accurate representation of the binding event. nih.gov These simulations can reveal subtle conformational changes and the role of water molecules in the binding site, which are often missed in static docking studies. uark.edu

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a ligand-based approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net By quantifying physicochemical properties (descriptors) such as hydrophobicity, electronics, and sterics, QSAR models can predict the activity of unsynthesized compounds. nih.govnih.gov

In the context of piperidine derivatives, QSAR studies have been used to model activities like the antiulcer effect of N'-[3-[3-(1-piperidinomethyl)phenoxy]propyl]ureas. nih.gov A study on these compounds found that the electron acceptor properties of the urea fragment's nitrogen and oxygen atoms were positively correlated with higher in vitro and in vivo activity. nih.gov Such models are valuable for optimizing lead compounds by suggesting specific structural modifications to enhance potency.

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov To perform a CoMFA study, a series of structurally related compounds are aligned, and their interaction energies with a probe atom are calculated on a 3D grid, generating steric and electrostatic fields as descriptors.

CoMFA has been successfully applied to elucidate the structure-activity relationships of N-3 substituted 3-phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists. nih.govsci-hub.se In one study, a CoMFA model was developed from a dataset of 113 compounds, which was then used to predict the activity of new analogues and prioritize them for synthesis. sci-hub.se The resulting CoMFA contour maps provide a visual guide for drug design; for example, green contours indicate regions where steric bulk is favorable for activity, while yellow contours show areas where bulk is detrimental. sci-hub.se This predictive power allowed for the targeted synthesis of a high-affinity, potent NOP agonist. nih.govlookchem.com

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, like CoMFA, analyzes steric and electrostatic fields. However, it also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.netuu.nl CoMSIA uses a Gaussian function for the distance dependence between the probe and molecule atoms, which avoids some of the singularities at atomic positions that can occur in CoMFA, often resulting in more easily interpretable contour maps. researchgate.net

While specific CoMSIA studies on this compound were not prominently found, the methodology is frequently used in conjunction with CoMFA for developing robust QSAR models for similar targets, such as histamine H3 receptor antagonists. researchgate.netuu.nl The combination of CoMFA and CoMSIA provides a more comprehensive understanding of the structural requirements for biological activity, guiding the optimization of lead compounds by highlighting favorable and unfavorable regions for different physicochemical properties. uu.nl

QSAR Method Key Features Application Example Reference
CoMFA Correlates activity with 3D steric and electrostatic fields.Optimized N-3 substituted phenoxypropyl piperidine analogues as NOP agonists. nih.govnih.govsci-hub.se
CoMSIA Extends CoMFA with hydrophobic, H-bond donor, and H-bond acceptor fields.Development of models for histamine H3 antagonists. researchgate.netuu.nl
2D-QSAR Correlates activity with 2D descriptors (e.g., electronic, hydrophobicity).Modeled antiulcer effect of N'-[3-[3-(1-piperidinomethyl)phenoxy]propyl]ureas. nih.gov

Computational Design and Virtual Screening for Novel this compound Analogues

Computational design and virtual screening (VS) are powerful methods for identifying novel "hit" compounds from large chemical databases. sciengpub.irmdpi.com VS can be either structure-based, using docking to screen compounds against a target's 3D structure, or ligand-based, using pharmacophore models or similarity searches based on known active compounds. mdpi.com

In the search for new NOP receptor ligands, structure-based virtual screening has been performed using homology models of the receptor. nih.govacs.org Large databases, such as the ZINC database, were screened to identify novel chemical scaffolds that could bind to the NOP receptor. nih.govacs.org The process typically involves a hierarchical filtering approach, starting with rapid docking methods to screen millions of compounds, followed by more rigorous docking and scoring of the top hits. pnnl.gov This strategy has proven effective in discovering new classes of ligands beyond the original this compound scaffold. nih.gov The identified hits from virtual screening campaigns serve as starting points for further chemical optimization and biological testing. pnnl.gov

Exclusion Note: No Clinical Human Trial Data, Dosage/administration, or Safety/adverse Effects Will Be Discussed.

Nociceptin Opioid Receptor-like 1 (ORL1/NOP) Agonism and Binding Affinity

Research has identified analogues of 3-(3-phenoxypropyl)piperidine as novel agonists for the Nociceptin Opioid Receptor-like 1 (ORL1/NOP), a target of interest for its role in pain and other neurological functions. A series of 3-phenoxypropyl piperidine (B6355638) benzimidazol-2-one analogues have demonstrated high-affinity for the NOP receptor. nih.gov Structure-activity relationship (SAR) studies have been conducted to explore the impact of substitutions on the benzimidazol-2-one moiety. nih.gov

One notable derivative, the N-methyl acetamide analogue, has been identified as a potent NOP agonist with a high binding affinity and over 100-fold selectivity against the mu-opioid receptor (MOR). nih.gov This highlights the potential for developing selective NOP receptor modulators based on the this compound scaffold.

Table 1: NOP Receptor Binding Affinity of a this compound Analogue

CompoundReceptorBinding Affinity (Ki)Selectivity (vs. MOR)
N-methyl acetamide derivative of 3-phenoxypropyl piperidine benzimidazol-2-oneNOPHigh>100-fold

Note: Specific Ki values for this analogue were not publicly available in the reviewed literature.

Histamine H3 Receptor (H3R) Ligand Binding and Modulation

The histamine H3 receptor (H3R) is another significant target for compounds with the phenoxyalkylpiperidine structure. These compounds have been investigated for their potential as H3R ligands, which are implicated in regulating the release of various neurotransmitters.

Competitive Radioligand Displacement Assays

Competitive radioligand displacement assays are a standard method for determining the binding affinity of a test compound to a receptor. In the context of H3R, these assays often utilize a radiolabeled ligand, such as [³H]-Nα-methylhistamine, to compete with the unlabeled test compound for binding to the receptor. researchgate.netbiorxiv.org The affinity of the test compound is typically expressed as an inhibition constant (Ki). Research on various H3R ligands has demonstrated a wide range of affinities, with some compounds exhibiting Ki values in the low micromolar range. cresset-group.com

Functional Characterization of H3R Modulation

Beyond simple binding, functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the H3R. These assays can measure downstream signaling events, such as the inhibition of adenylyl cyclase or the modulation of other second messenger systems. The functional activity of H3R ligands is a critical aspect of their pharmacological profile.

Dopamine Receptor Subtype (e.g., D2, D4) Interactions

The phenoxypropyl piperidine scaffold has been explored for its interaction with dopamine receptor subtypes, particularly the D2 and D4 receptors. While direct binding data for this compound is not extensively available, studies on structurally related compounds provide insights into potential interactions.

Research on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has revealed potent D4 receptor antagonists. nih.govd-nb.info Structure-activity relationship studies have shown that modifications to the phenoxy and piperidine moieties can significantly influence binding affinity and selectivity. For instance, certain substitutions on the phenoxy ring have resulted in compounds with Ki values for the D4 receptor in the low nanomolar and even sub-nanomolar range. nih.govd-nb.info

While some phenylpiperidine derivatives exhibit in vitro binding affinity for the D2 receptor, the affinity is often lower than for the D4 receptor. For example, some phenylpiperidines have shown D2 receptor Ki values in the hundreds of nanomolar range. researchgate.net

Table 2: Dopamine D4 Receptor Binding Affinities of Structurally Related Piperidine Derivatives

Compound ClassExample Substituent (Phenoxy Ring)D4 Receptor Ki (nM)
4,4-Difluoro-3-(phenoxymethyl)piperidine3,4-Difluorophenyl5.5 nih.govd-nb.info
4,4-Difluoro-3-(phenoxymethyl)piperidine3-Methylphenyl13 nih.govd-nb.info
4,4-Difluoro-3-(phenoxymethyl)piperidine4-Chlorophenyl53 nih.govd-nb.info
4,4-Difluoro-3-(phenoxymethyl)piperidineUnsubstituted Phenyl27 nih.govd-nb.info
4,4-Difluoro-3-(phenoxymethyl)piperidine4-Cyanophenoxy1.7 chemrxiv.org

Serotonin Receptor Subtype (e.g., 5-HT1A, 5-HT2A, 5-HT7) Engagement

The interaction of this compound with serotonin (5-HT) receptor subtypes is an area of interest, although specific binding data for this exact compound is limited. However, research on related alkoxy-piperidine and arylpiperazine derivatives provides a basis for understanding potential engagement with 5-HT1A, 5-HT2A, and 5-HT7 receptors.

Studies on novel alkoxy-piperidine derivatives have identified compounds with significant binding affinities for both 5-HT1A and 5-HT7 receptors, with some exhibiting Ki values in the low nanomolar range for both subtypes. researchgate.net The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications. psychopharmacologyinstitute.comnih.gov

The 5-HT2A receptor is another important target in neuropsychopharmacology. While direct data for this compound is scarce, the broader class of piperidine-containing compounds has been extensively studied for 5-HT2A receptor interactions. nih.govresearchgate.net

The 5-HT7 receptor has emerged as a potential target for the treatment of central nervous system disorders. nih.govresearchgate.net Arylpiperazine derivatives, which share structural similarities with the phenoxypropyl piperidine scaffold, have been shown to be potent 5-HT7 receptor ligands. nih.gov

Table 3: Serotonin Receptor Binding Affinities of Structurally Related Alkoxy-Piperidine Derivatives

Compound5-HT1A Receptor Ki (nM)5-HT7 Receptor Ki (nM)
Compound 7a1225
Compound 15g1735

Data from a study on novel alkoxy-piperidine derivatives. researchgate.net

Sigma Receptor (σ1 and σ2) Binding Profile

Phenoxyalkylpiperidines have been extensively investigated as ligands for sigma (σ) receptors, demonstrating high affinity, particularly for the σ1 subtype. uniba.itnih.gov Radioligand binding assays have been instrumental in characterizing these interactions. uniba.itnih.gov

Structure-activity relationship studies have revealed that modifications to the phenoxy ring, the alkyl linker, and the piperidine moiety can significantly impact σ1 receptor affinity and selectivity over the σ2 receptor. For example, certain substitutions on the phenoxy group of N-[(phenoxy)ethyl]piperidines have yielded compounds with sub-nanomolar Ki values for the σ1 receptor. uniba.it In contrast, the affinity for the σ2 receptor is often moderate to low for this class of compounds, indicating a degree of selectivity for the σ1 subtype. uniba.itmdpi.comupenn.edu

Table 4: Sigma Receptor Binding Affinities of Phenoxyalkylpiperidine Analogues

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
1a (p-chlorophenoxy counterpart)0.86239.2
1b (p-methoxyphenoxy counterpart)0.89170.1
4a3.5217.2

Data from a study on novel phenoxyalkylpiperidines. uniba.it

Enzyme Inhibition Studies of this compound Derivatives

The interaction of this compound derivatives with various enzymes has been a subject of preclinical research to determine their potential as modulators of biological pathways. These studies are crucial in understanding the mechanism of action and therapeutic possibilities of this class of compounds.

Monoamine Oxidase B (MAO-B) Inhibitory Activity

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition can be a therapeutic strategy for neurodegenerative disorders. nih.govnih.gov Research into MAO-B inhibitors has explored various chemical scaffolds, including piperidine derivatives. nih.govijnrd.org

A novel series of compounds based on a structure closely related to the this compound core, specifically 1-(3-(4-tert-butylphenoxy)propyl)piperidine, has been investigated for MAO-B inhibitory activity. In one study, a derivative, 1-(3-(4-(tert-butyl)phenoxy)propyl)pyrrolidine, was identified as a highly potent MAO-B inhibitor with an IC50 value of 2.7 nM. researchgate.net This highlights the potential of the phenoxypropyl-heterocycle scaffold in designing potent and selective MAO-B inhibitors. The structure-activity relationship studies in these series often reveal that substitutions on the phenoxy ring and the nature of the heterocyclic amine are critical for potent and selective inhibition. ijnrd.orgresearchgate.net

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are agents that interfere with the digestion of carbohydrates, representing a therapeutic approach for managing hyperglycemia. nih.gov The piperidine nucleus is found in naturally occurring alpha-glucosidase inhibitors like nojirimycin, which has spurred interest in synthetic piperidine analogues for this target. nih.gov

In a study investigating novel piperidine analogues, a derivative containing the phenoxypropyl piperidine structure demonstrated significant alpha-glucosidase inhibitory activity. Specifically, the compound 1-(1''-Phenoxypropyl)-4-Phenyl-4-hydroxy piperidinium (B107235) Hydrobromide was found to be a potent inhibitor of the alpha-glucosidase enzyme, showing stronger potential than the standard drug, acarbose. nih.gov Another related analogue, 1-(1''-phenoxypropyl)-4-(4'-bromophenyl)-4-hydroxy piperidinium Hydrobromide , also showed inhibitory activity equivalent to the standard. nih.gov The study concluded that the presence of the phenoxypropyl group attached to the nitrogen of the piperidine ring was a key structural feature for this activity. nih.gov

CompoundAlpha-Glucosidase InhibitionRelative Potency
1-(1''-Phenoxypropyl)-4-Phenyl-4-hydroxy piperidinium HydrobromideStrong Inhibition (87.4%)More potent than Acarbose
1-(1''-phenoxypropyl)-4-(4'-bromophenyl)-4-hydroxy piperidinium HydrobromideSignificant InhibitionEquivalent to Acarbose

Trypsin Enzyme Interactions

Trypsin is a serine protease that plays a crucial role in digestion. While various inhibitors of trypsin have been developed, specific preclinical research evaluating the interaction between trypsin and derivatives of this compound is not extensively documented in the available literature. Studies on trypsin inhibition tend to focus on other classes of compounds, such as those with specific peptide-like or benzamidine structures designed to fit the enzyme's active site. nih.govrsc.org

Investigation of Other Preclinical Biological Activities

Beyond enzyme inhibition, derivatives of this compound have been assessed for other biological activities in preclinical models. These investigations aim to uncover a broader pharmacological profile for this chemical class.

Anti-inflammatory Properties

The piperidine nucleus is a common feature in many compounds exhibiting anti-inflammatory properties. ijnrd.org However, based on a review of the available scientific literature, specific preclinical studies focusing on the anti-inflammatory effects of derivatives directly featuring the this compound core are not prominently reported. Research in this area has often focused on other piperidine-containing structures, such as those found in natural products like piperine or other synthetic analogues. mdpi.com

Anti-ulcer Activity and Cytoprotective Effects

The development of new anti-ulcer agents is an ongoing area of pharmaceutical research. chemrxiv.org A series of N-substituted N'-[3-[3-(1-piperidinomethyl)phenoxy]propyl]ureas, which are derivatives of the core structure, were synthesized and evaluated for their anti-ulcer activity. These compounds were investigated for their potential as histamine H2-receptor antagonists, which is a common mechanism for reducing gastric acid secretion.

Quantitative structure-activity relationship (QSAR) studies on this series revealed that the electronic properties of the urea fragment were crucial for both in vitro and in vivo activity. In separate research, other piperidine-containing hybrids have also been synthesized and tested, showing significant anti-ulcer effects in animal models. For instance, certain dihydropyrimidinone-piperidine hybrids were found to be highly active in an ethanol-induced ulcer model. chemrxiv.org These compounds not only inhibited the formation of gastric ulcers but also demonstrated cytoprotective effects by increasing gastric mucin secretion. chemrxiv.org

Compound ClassTested ModelObserved EffectProposed Mechanism
N-substituted N'-[3-[3-(1-piperidinomethyl)phenoxy]propyl]ureasIn vitro and in vivo modelsAnti-ulcer activityHistamine H2-receptor antagonism
Dihydropyrimidinone-piperidine hybridsEthanol-induced ulcer model (in vivo)Inhibition of gastric ulcer formationAnti-secretory and cytoprotective (increased mucin)

Antimicrobial Properties (Antibacterial and Antifungal)

Research into piperidine derivatives has revealed significant potential for antimicrobial activity. The specific antimicrobial profile is highly dependent on the nature and position of substituents on the piperidine ring.

Antibacterial Activity: Studies on various substituted piperidines have demonstrated activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, certain synthesized piperidine derivatives showed notable inhibition zones against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com In one study of novel tetrahydropyridine compounds, a derivative (referred to as compound 6) exhibited strong inhibitory activity against a panel of bacteria including Bacillus cereus, E. coli, S. aureus, Bacillus subtilis, and Klebsiella pneumoniae. academicjournals.org The structure of the substituents plays a crucial role; for instance, the presence of electron-withdrawing groups or specific aromatic systems can enhance antibacterial efficacy. academicjournals.org The piperidine moiety itself is found in natural antimicrobial compounds, and its derivatives are explored for their ability to combat bacterial biofilms.

Antifungal Activity: The antifungal potential of piperidine derivatives has also been documented. Some novel piperidine compounds have shown varying degrees of inhibition against fungal strains such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net However, the activity is highly structure-dependent. In one study, while some derivatives were active, others showed no activity against fungi like Fusarium verticilliodes and Penicillium digitatium. researchgate.net The introduction of a fluoro group on a benzoyl ester moiety in certain piperidinone oxime esters was found to result in significant antifungal activity. scispace.com

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

Compound Type Target Organisms Observed Effect
Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate B. cereus, E. coli, S. aureus, B. subtilis, Kl. pneumoniae Strong inhibitory activity academicjournals.org
Piperidinone oxime esters with fluoro group Fungal strains Significant antifungal activity scispace.com
General Piperidine Derivatives S. aureus (Gram-positive), E. coli (Gram-negative) Active inhibition biointerfaceresearch.com

Antioxidant Capacity and Radical Scavenging

Piperidine and its derivatives are recognized as a promising class of compounds for developing potent antioxidant agents. researchgate.net Their ability to scavenge free radicals is a key aspect of this potential. The antioxidant activity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and H₂O₂ radical scavenging methods. scispace.com

The antioxidant properties of piperidine derivatives are profoundly influenced by their substitution patterns.

Hydroxyl Groups: The presence of a hydroxyl group on an associated phenyl ring can significantly enhance antioxidant activity. scispace.com

Substituent Position: In a study of piperamides, a derivative with a hydroxyl group at the 4th position of the piperidine ring showed the highest antioxidant capacity. scispace.com

Electron-donating/withdrawing Groups: The introduction of aryl groups with electron-donating or withdrawing substituents onto the piperidine nitrogen has been shown to yield compounds with moderate antioxidant activity. researchgate.net

In one study, a series of piperidine derivatives were tested for DPPH scavenging, with one compound demonstrating a scavenging capacity of 78% at a concentration of 1000 µg/ml. academicjournals.orgresearchgate.net This highlights that while the piperidine core is important, the appended functional groups are the primary determinants of the antioxidant potential. scispace.com

Table 3: Radical Scavenging Activity of Representative Piperidine Derivatives

Compound Class Assay Key Finding
Piperidinone oxime esters with hydroxylated phenyl ring DPPH, ABTS, FRAP Enhanced antioxidant activity scispace.com
N-acyl substituted piperidines (piperamides) DPPH, Superoxide scavenging Hydroxyl group on piperidine ring increased capacity; phenyl substitution was unfavorable scispace.com
Ethyl N-aryl-2, 6-dioxo-piperid-3-ene-4-carboxylates DPPH Derivatives with unsubstituted and 4-nitro substituted phenyl rings showed the highest activity researchgate.net

The Piperidine Ring System As a Privileged Chemical Scaffold in Chemical Biology and Medicinal Chemistry

Definition and Significance of Privileged Scaffolds

The concept of a "privileged scaffold" was introduced in 1988 to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. pageplace.deresearchgate.net These scaffolds are not merely passive molecular skeletons; they present functional groups in a specific three-dimensional arrangement that facilitates interactions with a variety of proteins. cambridgemedchemconsulting.com A key characteristic of a privileged scaffold is its ability to serve as a template for the development of new ligands by making strategic structural modifications. pageplace.de

The significance of privileged scaffolds lies in their proven track record in successful drug discovery campaigns. scielo.br By focusing on these established frameworks, medicinal chemists can increase the probability of identifying new bioactive compounds. These scaffolds are often drug-like, possess favorable pharmacokinetic properties, and are synthetically accessible, making them attractive starting points for drug design. pageplace.decambridgemedchemconsulting.com The benzodiazepine motif was one of the first to be recognized as privileged due to its ability to mimic the structure of beta-turns in proteins. pageplace.de

The Ubiquity and Versatility of the Piperidine (B6355638) Motif in Drug Discovery

The piperidine ring is one of the most frequently encountered heterocyclic systems in approved pharmaceuticals, highlighting its immense value in drug discovery. researchgate.netmdpi.com Its derivatives are found in over twenty classes of drugs, demonstrating a broad spectrum of biological activities, including anticancer, antiviral, analgesic, and antipsychotic properties. researchgate.netbohrium.com The success of the piperidine scaffold can be attributed to its unique combination of properties.

The piperidine ring is a saturated heterocycle, which allows it to adopt a variety of low-energy conformations, most notably the chair conformation. This conformational flexibility, combined with the basicity of the nitrogen atom and the ability to introduce substituents at various positions, provides a versatile platform for creating structurally diverse molecules. nih.gov The N-benzyl piperidine motif, for instance, is a popular privileged structure that offers a range of interactions, including pi-stacking, hydrophobic, and electrostatic interactions, within a well-defined three-dimensional structure. cambridgemedchemconsulting.com

The piperidine skeleton can positively influence the pharmacokinetic and pharmacodynamic properties of a molecule by enhancing membrane permeability, improving receptor binding, and increasing metabolic stability. researchgate.net This versatility has led to its incorporation into a wide array of blockbuster drugs.

Scaffold Hopping Strategies Utilizing the Piperidine Framework

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally novel, scaffold while retaining the desired biological activity. nih.gov This technique is widely used to discover new lead compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. researchgate.net

The piperidine framework is an excellent candidate for scaffold hopping due to its ability to mimic the spatial arrangement of functional groups in other ring systems. For example, a phenyl ring in a lead compound could be replaced with a piperidine ring to introduce new vectors for substitution, alter physicochemical properties, and potentially improve metabolic stability. nih.gov In one instance, replacing a central phenyl ring with a spirocyclopropyl piperidine resulted in a compound with similar potency but reduced off-target activity and improved drug-like properties. nih.gov

Computational tools are often employed to identify potential scaffold replacements that maintain the key pharmacophoric features of the original molecule. nih.gov This approach has been successfully used to hop from a pyrrole to a benzimidazole scaffold, conserving the essential three-dimensional structure. nih.gov

Design and Synthesis of 3-Dimensional Piperidine-Based Scaffolds

The increasing interest in exploring new areas of chemical space has driven the development of methods for the design and synthesis of three-dimensional (3D) piperidine-based scaffolds. rsc.org While many fragment libraries are dominated by flat, two-dimensional molecules, 3D fragments offer greater shape diversity and can lead to improved selectivity and potency. researchgate.net

The synthesis of these complex scaffolds often involves stereoselective methods to control the spatial arrangement of substituents on the piperidine ring. nih.gov Common strategies include the hydrogenation of substituted pyridines to access cis-piperidines, followed by epimerization under thermodynamic control to yield the corresponding trans-diastereomers. rsc.orgnih.gov Diastereoselective lithiation and trapping of N-protected piperidines is another powerful technique for accessing specific stereoisomers. rsc.orgnih.gov

The design of these 3D scaffolds is often guided by computational analysis, such as Principal Moments of Inertia (PMI) analysis, to ensure the exploration of diverse and under-represented areas of chemical space. researchgate.net This approach has led to the creation of libraries of shape-diverse pyrrolidine and piperidine fragments. researchgate.net

Future Directions in the Exploitation of the Piperidine Scaffold for Novel Bioactive Compounds

The piperidine scaffold is expected to remain a vital component in the discovery of new bioactive compounds. researchgate.net Future efforts will likely focus on several key areas.

One promising direction is the development of novel synthetic methodologies to access an even greater diversity of substituted piperidines with precise stereochemical control. This will enable a more thorough exploration of 3D chemical space and the creation of molecules with highly specific biological activities. primescholars.com

Furthermore, the application of the piperidine scaffold is expanding beyond traditional small molecule drugs. For instance, piperidine derivatives are being investigated as components of PROTACs (PROteolysis TArgeting Chimeras) and molecular glues, which represent new modalities for therapeutic intervention.

The continued integration of computational chemistry and machine learning will undoubtedly accelerate the design and optimization of piperidine-based compounds. These tools can help predict biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and potential off-target effects, thereby streamlining the drug discovery process.

Finally, the exploration of piperidine-containing natural products will continue to inspire the design of new synthetic compounds with unique biological profiles. encyclopedia.pub The inherent bioactivity of these natural scaffolds provides a valuable starting point for the development of the next generation of therapeutics.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Phenoxypropyl)piperidine, and how can yield be improved?

The compound is typically synthesized via Knoevenagel condensation or nucleophilic substitution. For example, Knoevenagel reactions using piperidine as a catalyst (e.g., with benzaldehyde derivatives) achieve moderate yields (~50–70%) but may require optimization of reaction time (12–24 hours) and solvent polarity (toluene or DMF) . To improve yield, consider microwave-assisted synthesis or flow chemistry for precise temperature control. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from byproducts like unreacted phenoxypropyl intermediates .

Q. How should researchers characterize the structural integrity of this compound derivatives?

Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Pay attention to the piperidine ring’s chair conformation and phenoxy group orientation, which influence receptor binding. For chiral variants, circular dichroism (CD) or enantioselective HPLC (Chiralpak columns) can confirm stereochemical purity .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

Radioligand binding assays (e.g., H3R displacement using [³H]-Nα-methylhistamine) and functional cAMP assays in HEK-293 cells transfected with human histamine H3 receptors (hH3R) are standard. IC₅₀ values <100 nM indicate high affinity, as seen in analogs like UR-PI294 . Include H4R selectivity screens to rule off-target effects, given the structural similarity of piperidine and N-methylpiperazine moieties .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound derivatives?

The S-enantiomer of a related hydantoin-substituted analog showed a 4-fold lower H3R affinity than the R-enantiomer (IC₅₀: 28 nM vs. 112 nM) . To investigate, use enantioselective synthesis (chiral auxiliaries or asymmetric catalysis) paired with molecular docking. The piperidine nitrogen’s spatial orientation likely impacts interactions with Asp³.⁴⁰ in hH3R’s binding pocket .

Q. What strategies resolve contradictory data in receptor selectivity studies?

If a derivative shows conflicting H3R/H4R selectivity across studies, perform site-directed mutagenesis (e.g., replacing Leu⁷ in hH3R with Gln⁷ to mimic hH4R) . Combine this with molecular dynamics simulations (AMBER or GROMACS) to analyze binding pocket flexibility. Validate findings using kinetic binding assays (e.g., association/dissociation rates via surface plasmon resonance) .

Q. How can researchers design analogs to enhance blood-brain barrier (BBB) penetration?

Modify the phenoxypropyl chain’s lipophilicity (ClogP 2–4 optimal) and reduce hydrogen bond donors (<2). Introduce fluorine atoms at the phenyl ring’s para position to improve metabolic stability without compromising BBB transport, as demonstrated in PF-3654746 analogs . Validate using in situ perfusion models or PAMPA-BBB assays .

Q. What in vivo models are appropriate for evaluating neuropharmacological effects?

Use histamine H3R-dependent cognitive models, such as scopolamine-induced memory impairment in rodents. Administer this compound derivatives (1–10 mg/kg, i.p.) and assess radial arm maze performance. For dose-response studies, measure brain tissue concentrations via LC-MS/MS to confirm target engagement .

Q. How do structural modifications affect metabolic stability?

Replace the phenoxy group’s methylene linker with a carbonyl group to reduce CYP2D6-mediated oxidation. In vitro microsomal stability assays (human liver microsomes, NADPH cofactor) can quantify half-life improvements. For example, cyclopropyl substitutions increased t₁/₂ from 15 to 45 minutes in related piperidine derivatives .

Methodological Guidance

Q. What computational tools predict binding modes of this compound derivatives?

Use Schrödinger’s Glide for docking into hH3R homology models (based on PDB: 3RZE). Focus on key residues: Asp³.⁴⁰ (salt bridge with piperidine nitrogen) and Tyr³.³³ (π-π stacking with the phenoxy group). MD simulations >100 ns can assess stability of predicted poses .

Q. How to address low reproducibility in synthesis?

Document reaction conditions rigorously (e.g., anhydrous solvents, inert atmosphere). Use real-time monitoring (ReactIR or HPLC) to identify intermediates. For scale-up, optimize mixing efficiency (Reynolds number >10,000 in stirred-tank reactors) to prevent local concentration gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.